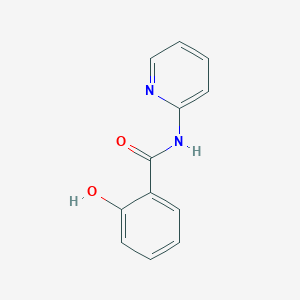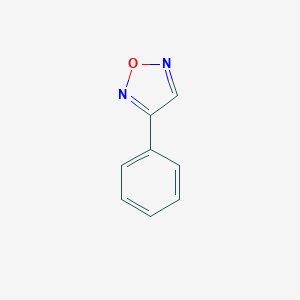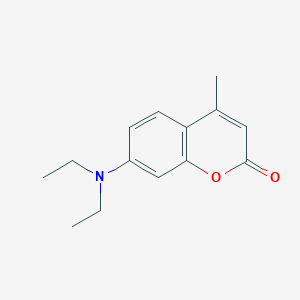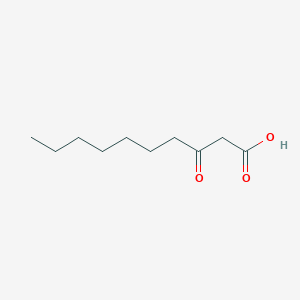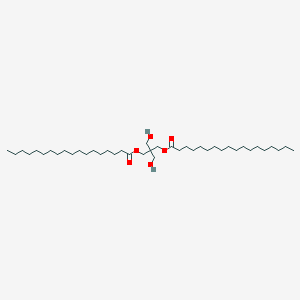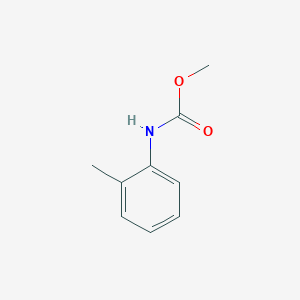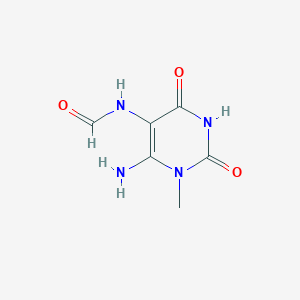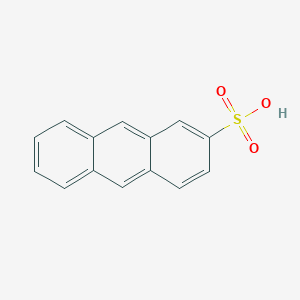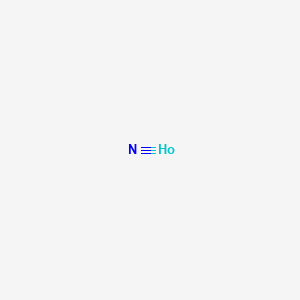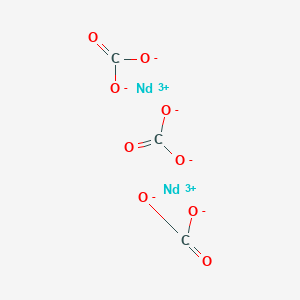
Carbonic acid, neodymium salt
Descripción general
Descripción
Carbonic acid, neodymium salt is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a rare earth metal salt that is commonly used in various fields, including chemistry, physics, and biology.
Mecanismo De Acción
The mechanism of action of carbonic acid, neodymium salt is not fully understood. However, it is believed that its unique electronic structure and magnetic properties play a crucial role in its potential applications. The neodymium ion in the salt has a high magnetic moment, which makes it useful in MRI and other imaging techniques.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of carbonic acid, neodymium salt. However, some studies have shown that it has low toxicity and is relatively safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of carbonic acid, neodymium salt is its unique properties, which make it useful in various scientific research applications. It is also relatively easy to synthesize and is readily available. However, one of the limitations is that it is expensive, which can make it difficult for researchers with limited budgets to use it in their experiments.
Direcciones Futuras
There are several future directions for research on carbonic acid, neodymium salt. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the exploration of its potential applications in the field of biomedicine, including drug delivery and bioimaging.
Conclusion:
Carbonic acid, neodymium salt is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used as a catalyst in organic reactions, and its magnetic properties make it useful in MRI and other imaging techniques. While there is limited research on its biochemical and physiological effects, it is relatively safe for use in laboratory experiments. There are several future directions for research on carbonic acid, neodymium salt, including the development of new synthesis methods and the exploration of its potential applications in the field of biomedicine.
Aplicaciones Científicas De Investigación
Carbonic acid, neodymium salt has several potential applications in scientific research. It is commonly used as a catalyst in organic reactions, and its magnetic properties make it useful in magnetic resonance imaging (MRI) and other imaging techniques. It is also used in the production of fluorescent materials, which are used in various applications, including bioimaging and sensing.
Propiedades
Número CAS |
14475-18-4 |
|---|---|
Nombre del producto |
Carbonic acid, neodymium salt |
Fórmula molecular |
C3Nd2O9 |
Peso molecular |
468.51 g/mol |
Nombre IUPAC |
neodymium(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Nd/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
Clave InChI |
UTWHRPIUNFLOBE-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Nd+3].[Nd+3] |
SMILES canónico |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Nd+3].[Nd+3] |
Otros números CAS |
14475-18-4 5895-46-5 |
Sinónimos |
carbonic acid, neodymium salt |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


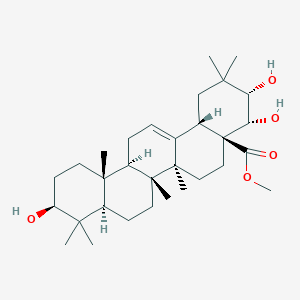
![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)

